molecular formula C9H12ClN B3193893 4-chloro-2-(propan-2-yl)aniline CAS No. 76842-14-3

4-chloro-2-(propan-2-yl)aniline

Cat. No.: B3193893
CAS No.: 76842-14-3
M. Wt: 169.65 g/mol
InChI Key: KTOBPSWMBPNPCG-UHFFFAOYSA-N
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Description

4-Chloro-2-(propan-2-yl)aniline (CAS: 1040079-81-9) is a substituted aniline derivative featuring a chlorine atom at the para position and an isopropyl (propan-2-yl) group at the ortho position relative to the amine group. Its molecular formula is C₁₁H₁₂ClN₃O, with a molecular weight of 237.68 g/mol . This compound serves as a versatile scaffold in organic synthesis, particularly in the development of small-molecule inhibitors and heterocyclic compounds. Its synthesis often involves palladium-catalyzed cross-coupling or cyclization reactions, as seen in the preparation of related ethynyl-substituted anilines .

Properties

IUPAC Name

4-chloro-2-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOBPSWMBPNPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-chloro-2-(propan-2-yl)aniline involves the reaction of 4-chloronitrobenzene with isopropylamine. The reaction typically proceeds under mild conditions, with the nitro group being reduced to an amine group. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives .

Scientific Research Applications

4-chloro-2-(propan-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

4-Chloro-2-methylaniline (CAS: 95-69-2)

  • Molecular Formula : C₇H₈ClN
  • Key Differences : The methyl group (vs. isopropyl) reduces steric hindrance, leading to higher reactivity in nucleophilic substitutions. However, the absence of branching decreases thermal stability compared to the isopropyl analog .

2-Chloro-4-(propan-2-yloxy)aniline (CAS: 1071989-24-6)

  • Molecular Formula: C₉H₁₂ClNO
  • Key Differences: The propan-2-yloxy group introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. This enhances solubility in polar solvents (e.g., acetonitrile/water mixtures) compared to the non-oxygenated 4-chloro-2-(propan-2-yl)aniline .

(E)-4-Chloro-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline (CAS: 1440779-46-3)

  • Molecular Formula : C₉H₇ClF₃N
  • Key Differences : The trifluoropropenyl substituent introduces strong electron-withdrawing effects, reducing the electron density of the aromatic ring. This contrasts with the electron-donating isopropyl group, making the compound less reactive toward electrophiles .

4-Chloro-2-(trifluoromethyl)aniline

  • Role: A minor metabolite of triflumizole, detected in vitro.
  • Key Differences : The trifluoromethyl group enhances metabolic resistance compared to the isopropyl analog, which may undergo faster oxidative degradation .

Schiff Bases Derived from Substituted Anilines

  • Example: (E)-4-chloro-2-((phenylimino)methyl)phenol

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituent Solubility (Polar Solvents) Reactivity Profile
This compound C₁₁H₁₂ClN₃O 237.68 Isopropyl Moderate High (steric hindrance)
4-Chloro-2-methylaniline C₇H₈ClN 141.60 Methyl High Moderate
2-Chloro-4-(propan-2-yloxy)aniline C₉H₁₂ClNO 185.65 Propan-2-yloxy High Low (polar group)
(E)-4-Chloro-2-(trifluoropropenyl) C₉H₇ClF₃N 221.61 Trifluoropropenyl Low Very low (electron-deficient)

Biological Activity

4-Chloro-2-(propan-2-yl)aniline, also known as isopropyl-4-chloroaniline, is an organic compound with significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H12ClNC_9H_{12}ClN, with a molecular weight of approximately 169.65 g/mol. The compound features a chloro group at the para position and an isopropyl group at the ortho position relative to the amino group on the aniline ring. This unique structure influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit potential antibacterial and antifungal activities. The presence of the chloro substituent is believed to enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

Activity Type Mechanism Reference
AntibacterialDisruption of cell wall synthesis
AntifungalInhibition of ergosterol biosynthesis
AntitumorInduction of apoptosis in cancer cells

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, affecting cellular functions.
  • Reactive Intermediate Formation : Similar compounds often form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
  • Protein Binding : Interaction studies suggest that it binds to various biological targets, altering their activity and potentially leading to therapeutic effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values around 30 µM for breast cancer cells. These findings suggest potential applications in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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